2-Methylheptacosane

描述

Position within the Broader Class of Methyl-Branched Alkanes

2-Methylheptacosane belongs to the large family of methyl-branched alkanes, which are hydrocarbons characterized by a straight aliphatic chain with one or more methyl group substitutions. Structurally, it consists of a 27-carbon backbone (heptacosane) with a methyl group attached to the second carbon atom.

These compounds are a prominent subclass of cuticular hydrocarbons (CHCs), which form the waxy outer layer of the insect exoskeleton. nih.govresearchgate.net CHCs are complex mixtures that typically include n-alkanes (straight-chain), alkenes (containing double bonds), and methyl-branched alkanes. nih.gov The placement of the methyl group along the carbon chain is a key determinant of the molecule's physical properties and biological function. For instance, the position of the methyl branch can influence the melting point and viscosity of the cuticular wax, which in turn affects an insect's resistance to desiccation. oup.com The structural diversity within methyl-branched alkanes, including variations in chain length and branch position, allows for the creation of highly specific chemical signals.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1561-00-8 targetmol.com |

| Molecular Formula | C28H58 targetmol.com |

| Molecular Weight | 394.77 g/mol targetmol.com |

| Synonyms | Heptacosane (B1219689), 2-methyl- targetmol.com |

| Boiling Point (Est.) | 406.2 ± 8.0 °C at 760 mmHg researchgate.net |

| Density (Est.) | 0.8 ± 0.1 g/cm³ researchgate.net |

| Flash Point (Est.) | 155.4 ± 11.7 °C researchgate.net |

Fundamental Significance in Biological Systems and Chemical Ecology

The primary significance of this compound lies in its dual function as both a protective barrier and a chemical messenger. As a component of the insect cuticle, it is vital for preventing water loss, a critical adaptation for terrestrial life. researchgate.netoup.com Beyond this physiological role, it is deeply embedded in the chemical communication systems of a vast array of insect species. pherobase.com

In the realm of chemical ecology, this compound functions as a semiochemical—a chemical substance that carries information. It is frequently identified as a contact pheromone, perceived by insects upon direct contact or at very close range via antennation. core.ac.uk Its roles are diverse and context-dependent:

Sex Recognition and Mating: In many insect species, this compound is a component of the sex pheromone blend. For example, it is found in larger quantities in female extracts of the European pear psylla (Cacopsylla pyri) and is believed to play a role in attracting males. cabidigitallibrary.org It also acts as a sex pheromone component in various species of moths (Lepidoptera), wasps (Hymenoptera), and flies (Diptera). researchgate.netcore.ac.uk

Species and Colony Recognition: For social insects like termites and wasps, the specific blend of CHCs, including this compound, acts as a "password" for nestmate recognition. nih.govresearchgate.net This chemical signature allows them to distinguish between colony members and outsiders, which is fundamental to maintaining colony cohesion and defense.

Fertility and Health Signaling: The relative abundance of certain CHCs can signal an individual's reproductive status or health. In some social insects, the CHC profile changes with fertility. frontiersin.org Furthermore, research has shown that the cuticular hydrocarbon profile of honeybees can change upon infection with viruses, suggesting that compounds like this compound could act as cues for detecting and removing sick individuals from the colony. qmul.ac.uk

Table 2: Documented Biological Roles of this compound in Select Insect Orders

| Insect Order | Organism Example | Documented Role |

|---|---|---|

| Hemiptera | European Pear Psylla (Cacopsylla pyri) | Component of female-produced sex pheromone blend. cabidigitallibrary.org |

| Hymenoptera | Paper Wasps (Polistes dominula) | Cue for sex and health status recognition. core.ac.uk |

| Isoptera | Subterranean Termites (Coptotermes) | Component of colony-specific recognition cues. nih.gov |

| Diptera | Necrophagous Flies | Part of species-specific CHC profiles used for taxonomic differentiation. oup.com |

| Lepidoptera | Tiger Moths | Identified as a component of female sex attractant pheromones. askfilo.com |

| Orthoptera | Field Crickets (Gryllus rubens) | Component of CHC profile involved in short-range chemical communication. murraystate.edu |

Current Research Landscape and Emerging Trajectories for this compound Studies

Contemporary research on this compound is focused on elucidating the finer details of its biological functions and exploring potential applications. Gas chromatography coupled with mass spectrometry (GC-MS) remains the cornerstone analytical technique for identifying and quantifying this compound in complex biological extracts. cabidigitallibrary.org

Key research areas include:

Biosynthesis and Regulation: Scientists are investigating the genetic and enzymatic pathways responsible for producing methyl-branched alkanes. Understanding the biosynthesis, involving enzymes like fatty acid synthases (FAS) and elongases, can reveal how different species generate their unique chemical signatures. researchgate.net

Synergistic and Contextual Effects: A significant trajectory is the move away from studying single compounds in isolation. Research increasingly shows that the bioactivity of this compound often depends on its presence within a specific chemical blend. Its role can be enhanced, modified, or even nullified by other compounds in the CHC profile. nih.gov

Applied Chemical Ecology: There is growing interest in harnessing CHCs for pest management. By understanding the specific pheromones that mediate mating, it may be possible to develop strategies to disrupt insect reproduction. For example, identifying this compound as part of a sex attractant in agricultural pests like the pear psylla opens avenues for its use in monitoring traps or mating disruption technologies. cabidigitallibrary.orgsioc-journal.cn

Future research will likely continue to integrate genetics, neurobiology, and analytical chemistry to fully decode the complex language of chemical communication in which this compound plays a vital part.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Methylheptacosane (B3047540) |

| 11,13-dimethylheptacosane |

| 13-methylheptacosane (B13785746) |

| n-alkanes |

| alkenes |

| methyl-branched alkanes |

| (S)-11-methyl-heptacosane |

| (R)-9-methylheptacosane |

| (R)-7-methylheptacosane |

| (R)-7-methylpentacosane |

| 3-methylheptacosane |

| tricosane |

| pentacosene-2 |

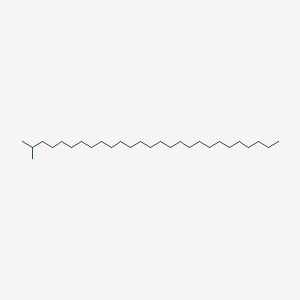

Structure

2D Structure

属性

CAS 编号 |

69198-91-0 |

|---|---|

分子式 |

C28H58 |

分子量 |

394.8 g/mol |

IUPAC 名称 |

2-methylheptacosane |

InChI |

InChI=1S/C28H58/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(2)3/h28H,4-27H2,1-3H3 |

InChI 键 |

NIYAMIIVLUIWBI-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |

产品来源 |

United States |

Natural Occurrence and Biogeographical Distribution of 2 Methylheptacosane

Insecta: Documented Species and Chemotaxonomic Implications

Within the class Insecta, 2-methylheptacosane has been identified as a component of the CHC profile in numerous species across several major orders. Its relative abundance and combination with other hydrocarbons contribute to the insect's unique chemical signature, which is vital for both survival and reproduction. researchgate.net

In forensically important necrophagous flies, CHC profiles, including the presence of various methyl-branched alkanes, serve as powerful chemotaxonomic markers. oup.comoup.com The analysis of these stable compounds from puparial cases can help differentiate between species, which is critical for accurately estimating the post-mortem interval. nih.govnih.gov For instance, studies on Sarcophagidae (flesh flies) have shown that species can be reliably identified based on their unique CHC profiles, where compounds like 3-methylheptacosane (B3047540) can be major components. nih.gov While this compound may not always be a dominant compound, its presence contributes to the species-specific chemical signature. thejaps.org.pk

Table 1: Relative Abundance of Selected Cuticular Hydrocarbons in Diptera Species Data represents examples and may not be exhaustive for all species.

| Species | This compound | Other Key Hydrocarbons | Primary Function |

|---|---|---|---|

| Musca domestica (Housefly) | Present, variable abundance | (Z)-9-Tricosene, other methylalkanes mdpi.com | Sex Pheromone, Communication |

| Drosophila subobscura | ~0.14% (Mean) thejaps.org.pk | 2-Methyloctacosane, Pentacosene thejaps.org.pk | Mate Choice, Sexual Isolation thejaps.org.pk |

| Sarcodexia lambens (Flesh Fly) | Not reported as major | 3-Methylheptacosane (~17.5%), n-Heptacosane (~15.5%) nih.gov | Chemotaxonomy nih.gov |

**Table 2: Detection of this compound in *Gryllus rubens***

| Species | Compound | Detection Status | Notes |

|---|---|---|---|

| Gryllus rubens (Southeastern Field Cricket) | This compound | Detected as a minor component in some individuals murraystate.edu | CHC profiles show significant variation based on sex and generation, indicating a role in chemical signaling and adaptation. murraystate.edu |

This compound is a frequently identified cuticular hydrocarbon in the order Coleoptera. In the red flour beetle, Tribolium castaneum, a major pest of stored products, this compound is one of numerous hydrocarbons found on its cuticle. nih.govmdpi.com Studies have shown that the levels of this compound, along with others like 13-methylheptacosane (B13785746) and 2-methyloctacosane, can be upregulated in strains of T. castaneum that are resistant to phosphine (B1218219) fumigants. nih.gov In this species and its relatives, methyl-branched alkanes are crucial for host recognition by parasitoids. d-nb.info

In weevils (family Curculionidae), CHC profiles are a valuable chemotaxonomic tool for distinguishing between morphologically similar species. mdpi.comcqu.edu.au Although not always the most abundant, this compound has been detected in the CHC profiles of some Gonipterini weevils. sciforum.net However, other compounds like nonacosane (B1205549) and 7-methylheptacosane (B14485743) are often more dominant in this tribe. mdpi.commdpi.com

Table 3: Presence and Function of this compound in Coleoptera

| Species | Relative Abundance of this compound | Chemotaxonomic/Biological Significance |

|---|---|---|

| Tribolium castaneum (Red Flour Beetle) | Detected; levels can increase with phosphine resistance. nih.govmdpi.com | Component of chemical profile used in parasitoid host recognition. d-nb.info |

| Gonipterini Tribe (Weevils) | Detected at very low levels in some species (e.g., Bryachus squamicollis). sciforum.net | CHC profiles, including a mix of n-alkanes and methyl-branched alkanes, are used to differentiate genera and species. mdpi.comcqu.edu.au |

| Onthophagus taurus (Dung Beetle) | ~1.8% in experimental populations. oup.com | Part of a complex CHC profile that evolves under sexual selection. oup.com |

In the Hymenoptera, especially social insects like ants, bees, and wasps, cuticular hydrocarbons are fundamental to their social biology. core.ac.uk They function as complex chemical cues for recognizing nestmates, caste members, and reproductive status. core.ac.uknih.gov The constant exchange of these hydrocarbons among colony members through contact and grooming creates a unified colony odor, or "label". elifesciences.org

Table 4: Role of Methyl-Branched Alkanes in Hymenoptera

| Species/Group | Compound Class | Documented Role |

|---|---|---|

| Ants (General) | Methyl-branched alkanes (including isomers of methylheptacosane) | Nestmate recognition, caste identification, social communication. nih.govfrontiersin.org |

| Crematogaster levior | General CHC Profile | Differences in CHC profiles distinguish cryptic species. researchgate.net |

| Parasitic Wasps | 3-Methylheptacosane | Can function as a sex pheromone component. core.ac.uk |

In the order Blattodea, which includes cockroaches and termites, this compound is a known component of their CHC profiles. In the German cockroach, Blattella germanica, cuticular hydrocarbons are critical for chemical communication, particularly as contact sex pheromones that elicit courtship behavior in males. While this compound is present, the primary active pheromonal components are often specific dimethyl-branched alkanes.

In termites, such as species in the genus Reticulitermes and Coptotermes gestroi, this compound is part of a complex blend of hydrocarbons that defines the colony's chemical signature. nih.govscienceopen.comusda.gov This blend is crucial for nestmate recognition and shows variation based on caste and colony age. nih.govscienceopen.com For example, in Coptotermes gestroi, this compound constituted an average of 9.7% of the total CHCs across all castes and colony ages. nih.gov

Table 5: Relative Abundance of this compound in Blattodea

| Species | Average Relative Abundance of this compound | Primary Function of CHCs |

|---|---|---|

| Coptotermes gestroi (Asian Subterranean Termite) | 9.70% (± 1.00%) nih.gov | Nestmate and caste recognition. nih.gov |

| Reticulitermes spp. (Subterranean Termites) | Present, variable | Colony recognition, species identification (chemotaxonomy). usda.gov |

| Blattella germanica (German Cockroach) | Present as a component | Contact sex pheromone, species recognition. |

Blattodea (e.g., Blattella germanica)

Role of this compound in Intra- and Interspecific Chemical Profiles

The composition of cuticular hydrocarbons, including the presence and relative abundance of isomers like this compound, contributes to a species-specific chemical signature. researchgate.netvulcanchem.com This chemical profile is crucial for various aspects of insect life, from preventing desiccation to mediating social interactions. scienceopen.comvulcanchem.com

Plantae: Occurrence in Epicuticular Waxes and Phytochemical Extracts

The outer surface of land plants is covered by a waxy layer known as the epicuticular wax, which serves as a protective barrier. wikipedia.orgscielo.org.mx This layer is composed of a complex mixture of hydrophobic organic compounds, primarily long-chain aliphatic hydrocarbons and their derivatives. wikipedia.org

Angiospermae (e.g., Dianthus spp., Chasmanthe aethiopica, Brassica oleracea)

This compound has been identified as a constituent of the epicuticular waxes and extracts of several angiosperm species.

Dianthus spp. : A detailed analysis of the epicuticular wax of various Serbian Dianthus species revealed the presence of this compound, although in trace amounts. nih.gov The major components of the wax in these species were other long-chain alkanes, β-diketones, aldehydes, and alkenes. nih.govresearchgate.net

Chasmanthe aethiopica : Metabolic profiling of the leaf extract of Chasmanthe aethiopica using Gas–Liquid Chromatography coupled with Mass Spectrometry (GLC/MS) identified this compound as one of the constituents. nih.govresearchgate.net

Brassica oleracea : The epicuticular wax of cabbage (Brassica oleracea) is a complex mixture that includes various hydrocarbons. nih.govresearchgate.net While specific studies focusing solely on the identification of this compound in B. oleracea are detailed, the general composition of brassica waxes suggests the presence of a variety of long-chain alkanes. wikipedia.orgscielo.org.mx

Tissue-Specific Localization of this compound (e.g., leaf extracts, epicuticular layers)

The localization of this compound is primarily within the outer protective layers of plants.

Epicuticular Layers : As a component of epicuticular wax, this compound is found on the surface of plant organs such as leaves. wikipedia.orgnih.gov This placement is consistent with its hydrophobic nature and its role in the plant's defense against environmental stressors. wikipedia.orgncsu.edu

Microbial Systems: Identification in Bacterial and Fungal Metabolomes

The production of diverse secondary metabolites is a hallmark of many microorganisms.

Actinobacteria (e.g., Nocardiopsis sp.)

Actinobacteria are known for their ability to produce a wide array of bioactive compounds. nih.govnih.gov

Nocardiopsis sp. : A study on a haloalkaliphilic Nocardiopsis sp. (strain GhM-HA-6) isolated from the Gulf of Khambhat, India, identified this compound as one of the bioactive compounds in its ethyl acetate (B1210297) extract. biorxiv.org This finding suggests that this branched-chain alkane is part of the metabolic profile of this bacterium. Other studies on different strains of Nocardiopsis have also revealed the production of various hydrocarbons and other bioactive molecules. mdpi.comresearchgate.net

Fungal-Insect Chemical Interactions

The chemical compound this compound is a branched-chain alkane, a type of cuticular hydrocarbon (CHC) found on the outer surface of many insects. These lipids are crucial for preventing desiccation and also serve as a key medium for chemical communication. core.ac.uk The interactions between fungi and insects are ancient and complex, ranging from pathogenic to mutualistic, and are often mediated by chemical signals, including CHCs like this compound. maxapress.comnumberanalytics.com The fungal ability to interact with and modify these surface chemicals is a critical factor in the outcome of these relationships, influencing processes from host invasion by pathogens to nestmate recognition in social insects. core.ac.ukdictionnaire-amoureux-des-fourmis.fr

Entomopathogenic fungi, which are parasitic and lethal to insects, must first breach the protective cuticle. core.ac.uk This outer layer, rich in hydrocarbons, represents the first point of contact and a formidable barrier. mdpi.comnih.gov However, many of these fungi have evolved to not only overcome this barrier but also to utilize the hydrocarbons as a carbon source for growth. core.ac.ukmdpi.com For instance, the fungus Beauveria bassiana, a well-known biological control agent, can degrade and grow on long-chain alkanes that are common components of insect cuticles. core.ac.ukmdpi.com The specific composition of these hydrocarbons can influence the virulence of a fungal strain; spores of B. bassiana grown on hydrocarbon-rich media have shown increased mortality rates against certain insects. mdpi.com While research often focuses on the entire hydrocarbon profile, this compound is a typical component of this chemical landscape that the fungus encounters and metabolizes.

In a remarkable example of parasitic manipulation, the pathogenic fungus Entomophthora muscae alters the chemical profile of its host, the female housefly (Musca domestica), to ensure its own propagation. ufv.br After killing its host, the fungus generates a blend of volatile compounds and modifies the levels of the fly's natural CHCs. ufv.br This chemical alteration produces a signal that entices healthy male flies to attempt mating with the dead female cadaver. ufv.brbiorxiv.org This necrophilic behavior brings the healthy male into close contact with the fungus, which then releases its spores to infect the new host. ufv.br Analysis of the cuticular hydrocarbons on infected cadavers revealed significant changes in their profile, including the presence of this compound, which is part of the chemical cocktail that lures the unsuspecting males. biorxiv.org

Conversely, in mutualistic relationships, such as those between fungus-growing ants and their cultivated fungi, CHCs are vital for recognition and maintaining the symbiotic partnership. dictionnaire-amoureux-des-fourmis.fruefs.br These ants can distinguish their specific fungal cultivar from others, a process mediated by chemical cues. dictionnaire-amoureux-des-fourmis.fr Research suggests that the fungus may acquire the colony's specific odor profile through contact with the brood, which is reared within the fungus garden. dictionnaire-amoureux-des-fourmis.fr This shared chemical signature, which includes a complex blend of hydrocarbons, allows the ants to recognize the fungus as "self" and essential to the colony's survival. dictionnaire-amoureux-des-fourmis.fruefs.br

The table below details the specific interaction involving the manipulation of host chemical signals by the fungus Entomophthora muscae.

Table 1: Chemical Manipulation in the Entomophthora muscae - Musca domestica Interaction

| Interacting Organisms | Chemical Compound(s) | Role of the Compound(s) | Outcome of Interaction |

|---|

| Fungus: Entomophthora muscaeInsect: Musca domestica (Housefly) | Volatile sesquiterpenes and altered cuticular hydrocarbons (including this compound and others) | The fungus produces volatile attractants and modifies the host's natural CHC profile on the female cadaver. ufv.brbiorxiv.org | Healthy male flies are chemically lured to mate with the infected cadaver, facilitating the transmission of fungal spores to a new host. ufv.br |

The broader interactions between fungi and insect cuticular hydrocarbons are summarized in the following table.

Table 2: General Roles of Cuticular Hydrocarbons in Fungal-Insect Interactions

| Type of Interaction | Interacting Organisms (Examples) | Role of Cuticular Hydrocarbons (including this compound) |

|---|---|---|

| Pathogenesis | Fungus: Beauveria bassianaInsect: Various hosts (e.g., bean weevil) | Serve as the initial barrier to infection and as a potential carbon source for the fungus. core.ac.ukmdpi.com Specific hydrocarbon compositions can influence fungal adhesion, germination, and virulence. mdpi.comnih.gov |

| Mutualism / Symbiosis | Fungus: Leucoagaricus gongylophorusInsect: Fungus-growing ants (Attini tribe) | Mediate chemical recognition between the ant colony and their specific fungal cultivar, ensuring the stability of the symbiosis. dictionnaire-amoureux-des-fourmis.fruefs.br |

Biosynthetic Pathways and Metabolic Regulation of 2 Methylheptacosane

De Novo Biosynthesis of Methyl-Branched Alkanes

The creation of 2-methylheptacosane begins with the de novo synthesis of methyl-branched alkanes, a pathway that shares fundamental steps with fatty acid metabolism but with key distinctions that introduce methyl branches. researchgate.net

Origin of Carbon Skeleton and Methyl Branches: Precursor Incorporation

The carbon backbone of this compound and its characteristic methyl group are derived from specific precursor molecules. The biosynthesis of methyl-branched hydrocarbons involves the incorporation of methylmalonyl-CoA in place of malonyl-CoA during the initial stages of fatty acid synthesis. researchgate.netpsu.eduscienceopen.com This substitution is a critical step that dictates the branched nature of the final hydrocarbon product.

The methylmalonyl-CoA itself can be generated from various sources, including the catabolism of branched-chain amino acids like valine and leucine, as well as succinate. psu.eduusda.gov For instance, studies in the German cockroach, Blattella germanica, have shown that valine can be a precursor for the methyl branch in its cuticular hydrocarbons. psu.edu The incorporation of these precursors early in the elongation process is crucial for the formation of the methyl-branched structure. u-tokyo.ac.jp

Table 1: Key Precursors in this compound Biosynthesis

| Precursor | Role in Biosynthesis |

|---|---|

| Acetyl-CoA | Serves as the primer for fatty acid synthesis. plos.org |

| Malonyl-CoA | The primary two-carbon donor for the elongation of the straight-chain portion of the fatty acid. researchgate.netplos.org |

| Methylmalonyl-CoA | Substitutes for malonyl-CoA to introduce a methyl branch into the growing acyl chain. researchgate.netpsu.eduscienceopen.com |

| Valine | A branched-chain amino acid that can be catabolized to produce propionyl-CoA, a precursor to methylmalonyl-CoA. psu.eduusda.gov |

| Leucine | Another branched-chain amino acid that can contribute to the methyl-branched hydrocarbon backbone. usda.gov |

| Succinate | An intermediate of the citric acid cycle that can also be converted to methylmalonyl-CoA. usda.gov |

Enzymatic Cascade: Fatty Acid Synthases (FAS) and Very Long-Chain Fatty Acid Elongases

The assembly of the long carbon chain of this compound is orchestrated by a series of enzymes, primarily fatty acid synthases (FAS) and very-long-chain fatty acid elongases (ELOVL). The process begins with a cytosolic FAS that builds the initial long-chain fatty acid (LCFA) from acetyl-CoA and malonyl-CoA units. plos.org

For the synthesis of methyl-branched LCFAs, a microsomal FAS is employed, which specifically incorporates methylmalonyl-CoA. u-tokyo.ac.jpplos.org Following the initial synthesis by FAS, the resulting LCFAs are further extended by elongases to produce very-long-chain fatty acids (VLCFAs). researchgate.netplos.org These elongase enzymes add two-carbon units to the growing acyl-CoA chain, ultimately determining the final chain length of the hydrocarbon. plos.org The specificity of these elongases is a key factor in producing the C28 backbone of this compound. plos.org

Table 2: Major Enzymes in this compound Biosynthesis

| Enzyme Family | Specific Enzyme(s) | Function |

|---|---|---|

| Fatty Acid Synthase (FAS) | Cytosolic FAS, Microsomal FAS | Catalyze the synthesis of long-chain fatty acids. Microsomal FAS is specifically involved in incorporating methyl branches. u-tokyo.ac.jpplos.org |

| Very Long-Chain Fatty Acid Elongases (ELOVL) | Multiple elongases | Extend the long-chain fatty acids to very-long-chain fatty acids of specific lengths. researchgate.netplos.org |

| Fatty Acyl-CoA Reductase | Not specified | Reduces the very-long-chain fatty acyl-CoA to a long-chain fatty aldehyde. researchgate.net |

| Cytochrome P450 | CYP4G family | Catalyzes the final oxidative decarbonylation step, converting the aldehyde to the final hydrocarbon. pnas.orgnih.govresearchgate.net |

Terminal Decarbonylation: Role of Cytochrome P450 Enzymes (e.g., CYP4G)

The final and unique step in insect hydrocarbon biosynthesis is the conversion of a very-long-chain fatty aldehyde into a hydrocarbon. This reaction is catalyzed by a specific family of cytochrome P450 enzymes, namely the CYP4G subfamily. pnas.orgnih.govresearchgate.net This enzyme performs an oxidative decarbonylation, which involves the cleavage of the aldehyde's carbonyl group, releasing it as carbon dioxide and resulting in a hydrocarbon that is one carbon shorter than the precursor aldehyde. pnas.orgnih.gov For example, a C28 aldehyde would be converted into a C27 hydrocarbon. However, for this compound (a C28 hydrocarbon), the precursor would be a C29 methyl-branched aldehyde. This process is distinct from the decarbonylase mechanisms found in other organisms like cyanobacteria. pnas.orgnih.gov

Cellular and Subcellular Localization of this compound Biosynthesis

The synthesis of this compound is not a ubiquitous process within the insect body but is confined to specialized cells and tissues.

Oenocytes as Primary Biosynthetic Sites

Extensive research has identified oenocytes, large secretory cells of ectodermal origin, as the primary sites of cuticular hydrocarbon biosynthesis in a wide range of insects. nih.govelifesciences.orgfrontiersin.org These cells are specialized for lipid metabolism, including the synthesis of VLCFAs and hydrocarbons. nih.govfrontiersin.orgnih.gov Genetic and tracer studies in various species, including Drosophila melanogaster, have confirmed that the enzymes necessary for hydrocarbon synthesis, such as CYP4G, are highly expressed in oenocytes. pnas.orgresearchgate.netnih.gov Ablation of oenocytes leads to a significant reduction in cuticular hydrocarbon levels, underscoring their critical role in this process. nih.govfrontiersin.org

Transport Mechanisms of Synthesized Hydrocarbons (e.g., Lipophorins)

Once synthesized in the oenocytes, this compound and other hydrocarbons must be transported through the aqueous environment of the hemolymph to be deposited on the cuticle. pnas.orgnih.gov This transport is facilitated by a lipoprotein called lipophorin. pnas.orgnih.govosti.gov Lipophorin acts as a reusable shuttle, picking up the newly synthesized hydrocarbons from the oenocytes and carrying them through the hemolymph. osti.govoup.comoup.com The hydrophobic hydrocarbons are sequestered in the core of the lipophorin particle, shielded from the aqueous surroundings by a surface layer of phospholipids (B1166683) and apoproteins. osti.gov This transport system ensures the efficient delivery of hydrocarbons to the epidermis for their ultimate deposition on the epicuticle, where they form a protective, waterproof layer. oup.comresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Malonyl-CoA |

| Methylmalonyl-CoA |

| Propionyl-CoA |

| Valine |

| Leucine |

| Succinate |

Regulatory Mechanisms Governing this compound Production

The biosynthesis of this compound, a prominent methyl-branched cuticular hydrocarbon (CHC) in many insect species, is a tightly regulated process. This regulation occurs at multiple levels, from gene expression to hormonal control, and is influenced by a variety of internal and external factors. The precise blend and quantity of this compound and other CHCs are critical for functions ranging from desiccation resistance to chemical communication.

The production of this compound is fundamentally controlled at the genetic level. The enzymes responsible for hydrocarbon biosynthesis are encoded by specific genes whose expression levels can be modulated to alter the final CHC profile. While the complete genetic pathway for this compound is still under investigation in many species, studies have identified key gene families involved in the general biosynthesis of CHCs. These include genes encoding for enzymes like fatty acid synthases (FAS), elongases, desaturases, and cytochrome P450 enzymes (CYPs).

Transcriptomic analyses have proven to be a powerful tool for identifying candidate genes involved in CHC biosynthesis. For instance, in the context of phosphine (B1218219) resistance in the red flour beetle, Tribolium castaneum, transcriptomic analysis revealed changes in gene expression related to cuticle modification, suggesting a link between insecticide resistance and CHC profiles. researchgate.net Similarly, studies on honey bees (Apis mellifera) have used genome-wide gene expression analysis to identify new candidate genes that may play a role in CHC biosynthesis in response to immune challenges. nih.gov

RNA interference (RNAi) is a technique that can be used to experimentally validate the function of these candidate genes. By silencing specific genes, researchers can observe the resulting changes in the CHC profile. For example, RNAi has been used to knock down the expression of genes in the sex determination pathway in honeybees, which in turn affects the production of pheromonal fertility signals. frontiersin.org This approach could be applied to specifically target genes suspected to be involved in the production of this compound to confirm their role. In termites, silencing the Neofem4 gene, a cytochrome P450 gene, via RNAi altered the queen's chemical profile, demonstrating the direct link between gene expression and CHC composition. frontiersin.org

The table below summarizes key genes and their potential roles in the regulation of CHC production, which would include this compound.

The endocrine system, particularly the action of juvenile hormone (JH), plays a significant role in modulating the production of this compound and other CHCs. nih.gov JH is a key hormone in insects that regulates a wide array of processes, including development, reproduction, and behavior. Its influence on CHC profiles is often linked to its role as a gonadotropin, a hormone that stimulates the development and function of the gonads. frontiersin.orgnih.gov

In many social insects, there is a strong correlation between fertility and the CHC profile, with JH often acting as a common regulator for both. frontiersin.orgnih.gov For example, an increase in JH levels can lead to ovarian development and a simultaneous shift in the CHC profile to one that signals reproductive status. nih.gov This has been observed in various species where the application of a JH analog, such as methoprene, results in a CHC profile that mimics that of a reproductive individual. frontiersin.org

Research on the social wasp Mischocyttarus consimilis has shown that topical application of JH to larvae can significantly alter the cuticular chemical composition of the resulting adult females. researchgate.net This suggests that the influence of JH on CHC profiles can occur early in development. In the German cockroach, Blattella germanica, it has been suggested that quantitative variations in the female's contact sex pheromone, which includes methyl-branched alkanes, are under the control of JH. naturalsciences.be

The table below illustrates the effects of juvenile hormone on CHC profiles in different insect species.

Table 2: Influence of Juvenile Hormone on Cuticular Hydrocarbon Profiles

| Insect Species | Effect of Juvenile Hormone (or Analog) | Key Findings |

|---|---|---|

| Social Wasps (Mischocyttarus consimilis) | Alters the cuticular chemical composition of adult females when applied to larvae. researchgate.net | The effects of JH were instar-dependent, indicating a critical window for hormonal influence during development. researchgate.net |

| Social Insects (General) | Acts as a regulator of CHCs and as a gonadotropin, linking fertility to the chemical profile. frontiersin.orgnih.gov | Up-regulation of JH can lead to a shift in the worker CHC profile to that of a queen. frontiersin.org |

| German Cockroach (Blattella germanica) | Implicated in the regulation of the female's contact sex pheromone, which contains methyl-branched alkanes. naturalsciences.be | Precocene, a compound that inhibits JH production, was shown to inhibit pheromone production. naturalsciences.be |

The production of this compound is not static but exhibits considerable plasticity in response to both developmental and environmental factors. murraystate.edu This phenotypic plasticity allows insects to adjust their CHC profiles to suit different conditions and life stages. murraystate.edu

Developmental changes in CHC profiles are common. For instance, in the subterranean termite Coptotermes formosanus, the CHC profiles of workers and soldiers vary depending on the age of the colony. nih.gov Incipient colonies, which are under greater stress, may have individuals with more variable CHC profiles compared to mature, stable colonies. nih.gov

Environmental conditions, such as temperature and humidity, can also drive changes in CHC profiles. This is often linked to the primary function of CHCs in preventing desiccation. nih.gov Insects may alter the chain length and degree of branching of their CHCs to optimize water retention in different climates. d-nb.info For example, some terrestrial insects show rapid plastic changes in their CHC composition in response to desiccation stress. nih.gov

Social context is another important environmental factor that can influence CHC profiles. In the field cricket Gryllus rubens, CHC profiles show phenotypic plasticity between spring and fall generations, likely in response to seasonal temperature differences during development. murraystate.edu In honey bees, the social environment can modulate the innate process of CHC profile development. elifesciences.org Furthermore, immunostimulation in honey bees can lead to significant changes in their CHC profiles, which in turn affects social interactions. nih.gov

The table below provides examples of environmental and developmental factors that influence CHC profiles, including this compound.

Table 3: Factors Influencing Plasticity in Cuticular Hydrocarbon Profiles

| Factor | Insect Species | Observed Change in CHC Profile |

|---|---|---|

| Developmental Stage/Colony Age | Subterranean Termite (Coptotermes formosanus) | Variation in CHC profiles between workers and soldiers depending on colony age. nih.gov |

| Environmental Temperature | Field Cricket (Gryllus rubens) | Phenotypic plasticity in CHC profiles between spring and fall generations. murraystate.edu |

| Desiccation Stress | Aquatic Beetles | Changes in CHC composition and quantity in response to desiccation. nih.gov |

| Social Environment | Honey Bee (Apis mellifera) | Social context modulates the development of CHC profiles. elifesciences.org |

| Immune Challenge | Honey Bee (Apis mellifera) | Immunostimulation causes significant changes in the cuticular hydrocarbon profiles of workers. nih.gov |

Endocrine and Hormonal Modulation (e.g., Juvenile Hormone)

Integration of this compound Metabolism within Broader Lipid Metabolic Networks

The biosynthesis of this compound is not an isolated pathway but is intricately integrated within the broader network of lipid metabolism. mdpi.com The precursors for this compound and other CHCs are derived from the general fatty acid synthesis pathway. researchgate.net This means that the production of CHCs is in direct competition with other lipid-dependent processes, such as the formation of triglycerides for energy storage and phospholipids for cell membranes.

Studies have shown that insect hydrocarbons originate from the conserved fatty acid synthesis pathway, which involves key enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). researchgate.net The methyl branch in this compound is introduced early in the biosynthetic process, likely through the use of a methyl-branched primer during fatty acid synthesis. researchgate.net

Metabolomic studies have highlighted the interconnectedness of these pathways. For example, in Tribolium castaneum, exposure to the fumigant ethyl formate (B1220265) caused significant changes in metabolites related to lipid metabolism, including fatty acid degradation and the biosynthesis of unsaturated fatty acids. mdpi.com This suggests that disruption of one aspect of lipid metabolism can have cascading effects on others, including CHC production.

The table below outlines the key metabolic pathways that are integrated with the biosynthesis of this compound.

Table 4: Integration of this compound Biosynthesis with Lipid Metabolism

| Metabolic Pathway | Connection to this compound Biosynthesis | Significance |

|---|---|---|

| Fatty Acid Synthesis | Provides the fatty acid precursors for all CHCs, including this compound. researchgate.net | This is the foundational pathway from which CHC biosynthesis diverges. |

| Fatty Acid Elongation | Extends the carbon chains of fatty acids to the lengths required for CHCs (C27 in this case). | Determines the final chain length of the hydrocarbon. |

| Triglyceride Metabolism | Competes for the same pool of fatty acid precursors. | The balance between energy storage and CHC production can be metabolically regulated. |

| Phospholipid Metabolism | Also competes for fatty acid precursors for the synthesis of cell membranes. | Essential for basic cellular function and growth. |

| Fatty Acid Degradation (Beta-oxidation) | Breaks down fatty acids for energy, representing an opposing process to CHC synthesis. | Interference with this pathway can lead to an accumulation of fatty acids that could be shunted towards CHC production. mdpi.com |

Ecological and Biological Functions of 2 Methylheptacosane

Role in Chemical Communication and Signaling

Cuticular hydrocarbons (CHCs), including 2-methylheptacosane, are pivotal in insect communication. researchgate.netresearchgate.net These compounds, found on the surface of insects, can act as pheromones and kairomones, mediating both intraspecific and interspecific interactions. researchgate.netresearchgate.net The complexity and diversity of CHC profiles, which can include over 100 different compounds in a single individual, allow for highly specific chemical signatures. researchgate.net

This compound is a component of the chemical signals used for species and sex recognition in various insects. pherobase.comresearchgate.net Differences in the relative amounts of specific CHCs, including this compound, can distinguish between sexes and even between individuals of different reproductive statuses. researchgate.netcabidigitallibrary.org

In the European pear psylla, Cacopsylla pyri, for instance, this compound is found in larger quantities in the cuticular extracts of females compared to males. researchgate.netcabidigitallibrary.org This quantitative difference suggests a role for this compound, among others, in male attraction. researchgate.netcabidigitallibrary.org Similarly, in the longhorned beetle Tetropium fuscum, 11-methylheptacosane, a structural isomer of this compound, has been identified as a key component of the female-produced contact sex pheromone. oup.com While not this compound itself, this highlights the importance of methylheptacosane isomers in mate recognition within this family.

The specific blend and relative abundance of CHCs, rather than the presence or absence of a single compound, often create the unique chemical signature for a species or sex. nih.gov

Table 1: Examples of this compound in Intraspecific Communication

| Species | Role of this compound | Finding |

| Cacopsylla pyri (European pear psylla) | Component of female sex pheromone blend | Found in significantly larger amounts in female cuticular extracts, suggesting a role in attracting males. researchgate.netcabidigitallibrary.org |

| Tribolium castaneum (Red flour beetle) | Potential indicator of phosphine (B1218219) resistance | Higher amounts found in phosphine-resistant strains compared to susceptible strains. murdoch.edu.aunih.gov |

| Tetropium fuscum (Longhorned beetle) | Isomer (11-methylheptacosane) is a sex pheromone | (S)-11-methylheptacosane is a female-produced contact sex pheromone. oup.com |

Beyond communication within a species, this compound can also function as a kairomone, a chemical signal that benefits the receiver of a different species. For example, parasitoids and predators can "eavesdrop" on the CHCs of their prey to locate them. uni-regensburg.de While specific examples directly involving this compound as a kairomone are not extensively detailed in the provided context, the general principle is that CHCs, which serve as pheromones, can be exploited by other species. uni-regensburg.de

In some cases, compounds can act as behavioral modifiers. For example, 2-methylisoborneol, a different type of methylated compound, has been shown to act as an ant repellent. google.com This illustrates how methylated compounds can influence the behavior of other species.

Intraspecific Recognition: Species and Sex-Specific Signals

Contribution to Biological Barrier Integrity

The primary and most ancient function of cuticular hydrocarbons is to form a protective lipid layer on the surface of terrestrial arthropods. researchgate.netresearchgate.net This layer is crucial for preventing water loss and protecting against various environmental stressors.

The CHC layer, of which this compound is a component, provides a critical barrier against desiccation. researchgate.netecoevorxiv.org This waterproofing is essential for the survival of insects in terrestrial environments. researchgate.net Studies have shown a correlation between the abundance of CHCs and desiccation resistance. researchgate.net For example, some insect populations from warmer regions produce longer-chain CHCs, which are more effective at preventing water loss. frontiersin.org

In a study on the red flour beetle, Tribolium castaneum, and the lesser grain borer, Rhyzopertha dominica, phosphine-resistant strains were found to have higher amounts of most cuticular hydrocarbons, including this compound in T. castaneum, compared to susceptible strains. murdoch.edu.aunih.gov This suggests that a thicker hydrocarbon layer may contribute to resistance by acting as a more effective barrier. murdoch.edu.au

The cuticular hydrocarbon layer also serves as a barrier against other environmental threats, including pathogens and pesticides. researchgate.netmurdoch.edu.au The lipid nature of the cuticle can prevent the penetration of harmful substances. murdoch.edu.au The increased amount of cuticular hydrocarbons in phosphine-resistant insects suggests this layer can act as a physical barrier, reducing the entry of the toxic gas into the insect's body. murdoch.edu.aunih.gov

Desiccation Resistance in Arthropods

Chemotaxonomic Marker Potential of this compound

The species-specific nature of CHC profiles makes them valuable tools for chemotaxonomy, the classification of organisms based on their chemical constituents. oup.comoup.com The presence, absence, or relative abundance of specific hydrocarbons, including this compound, can be used to differentiate between closely related species, subspecies, and even populations. researchgate.netoup.com

In some plant species, such as those in the genus Dianthus, the chemical composition of their epicuticular waxes, which can include this compound, has also been explored for chemotaxonomic purposes. nih.gov

Delimitation of Species and Subspecies

Cuticular hydrocarbons (CHCs), including this compound, form a species-specific chemical signature on the surface of insects. nih.govnih.gov This chemical profile, comprised of a complex mixture of compounds, serves as a critical tool for distinguishing between different species and even subspecies. nih.govnih.gov While many insect species may share the presence of this compound, its relative abundance in proportion to other hydrocarbons often creates a unique and identifiable profile.

The qualitative and quantitative differences in CHC profiles are instrumental in chemotaxonomy. oup.comusda.gov For instance, studies on various insects, including termites and flies, have demonstrated that while the same hydrocarbons might be present across different species, their ratios are distinct. usda.govoup.com This allows for the accurate separation of closely related species that may be morphologically similar. oup.comoup.com In some cases, the presence or absence of specific compounds, or significant variations in their amounts, can even signal divergence between sister species. nih.gov

Research has shown that this compound is a component of the CHC profile in numerous insect species, including:

Cacopsylla pyri (European pear psylla) cabidigitallibrary.org

Tribolium castaneum (red flour beetle) nih.govnih.govsemanticscholar.org

Various necrophagous flies of forensic importance oup.comoup.com

Termite species usda.gov

The specificity of these chemical signatures makes CHC analysis a valuable addition to traditional morphological and molecular methods for species delimitation. nih.govnih.gov

Population-Level Discrimination and Geographic Variation

Beyond the species level, the composition of cuticular hydrocarbons, including the proportion of this compound, can vary significantly among different geographic populations of the same species. nih.govd-nb.info These variations in CHC profiles can be influenced by a range of factors including local climate, diet, and genetic differentiation. nih.govoup.comscielo.br

Studies on blowflies like Calliphora vicina have revealed distinct CHC profiles between populations from different countries, such as the UK, Germany, and Turkey. oup.com The Turkish population, experiencing a different climate, showed a markedly different chemical profile compared to the UK and German populations. oup.com Similarly, research on other fly species has indicated that geographic location can be determined from the analysis of their CHC profiles. d-nb.info

This geographic variation is not limited to flies. Research on the termite species Coptotermes gestroi has shown that while different colonies may share the same suite of hydrocarbons, the relative abundance of compounds like this compound can change as the colony ages. nih.govscienceopen.com This suggests that CHC profiles are dynamic and can reflect the developmental stage and history of a population.

The ability to discriminate between populations based on their CHC profiles has significant implications for understanding population structure, gene flow, and local adaptation. nih.gov

Applications in Forensic Entomology

Forensic entomology utilizes insects that colonize decomposing remains to aid in legal investigations, particularly in estimating the post-mortem interval (PMI). nih.govd-nb.info The analysis of cuticular hydrocarbons from insects found at a crime scene, especially from empty puparial cases which can persist for long periods, has emerged as a powerful tool. oup.comoup.comd-nb.info

The species-specific nature of CHC profiles, which includes this compound, allows for the accurate identification of insect species, a crucial first step in any forensic entomological analysis. nih.govoup.comoup.com This is particularly valuable when dealing with fragmented or damaged specimens, or with pupal exuviae that lack many morphological features. nih.govoup.com

Furthermore, the geographic variation in CHC profiles can provide valuable information about the origin of the insects, and by extension, potentially the location of the crime. d-nb.infooup.com For example, if the CHC profile of a fly found on a body matches that of a population from a different region, it could suggest that the body has been moved. d-nb.info

A study on six species of necrophagous flies constructed a discriminant model using eight characteristic hydrocarbon peaks, which included 2-methylhentriacontane (a related compound), allowing for the complete separation of the species. oup.comoup.com This demonstrates the high value and feasibility of using CHCs as chemotaxonomic characters in forensic investigations. oup.comoup.com

Implications in Insect Physiology and Adaptations (e.g., Phosphine Resistance Mechanisms)

The cuticular hydrocarbon layer, rich in compounds like this compound, is not only crucial for communication and identification but also plays a vital role in insect physiology and adaptation to environmental challenges. nih.govnih.govsemanticscholar.org One of the most significant of these is the prevention of water loss, which is critical for survival in terrestrial environments. researchgate.net

Recent research has also uncovered a link between cuticular hydrocarbons and insecticide resistance, specifically to phosphine, a widely used fumigant for stored-product pests. nih.govnih.govsemanticscholar.org Studies on the red flour beetle, Tribolium castaneum, and the lesser grain borer, Rhyzopertha dominica, have revealed significant differences in the CHC profiles of phosphine-susceptible and phosphine-resistant strains. nih.govnih.govsemanticscholar.org

In T. castaneum, this compound was one of the hydrocarbons that showed the most significant difference between susceptible and resistant strains, with resistant insects having a higher amount of this compound. nih.govnih.govsemanticscholar.org This higher hydrocarbon content is believed to act as a physical barrier, reducing the penetration of phosphine into the insect's body and thereby conferring resistance. nih.govnih.govsemanticscholar.org The increased levels of hydrocarbons in resistant strains suggest an alteration in the metabolism of cuticular lipids, which is a key component of the resistance mechanism. nih.govsemanticscholar.org

This finding has significant implications for understanding and managing insecticide resistance. The analysis of CHC profiles could potentially serve as a biomarker for detecting phosphine resistance in insect populations, allowing for more targeted and effective pest control strategies. mdpi.com

Advanced Analytical Methodologies for the Analysis of 2 Methylheptacosane

Chromatographic Techniques for Separation and Identification

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 2-Methylheptacosane. These hyphenated techniques provide the necessary selectivity and sensitivity for unambiguous identification and profiling.

Gas chromatography-mass spectrometry (GC-MS) is the most widely employed technique for the analysis of this compound. mdpi.commurdoch.edu.aucabidigitallibrary.org It is extensively used to profile cuticular hydrocarbons (CHCs) in insects, where this compound is often a key component. cabidigitallibrary.orgresearchgate.net In studies of the European pear psylla, Cacopsylla pyri, GC-MS analysis of cuticular extracts revealed that this compound was present in significantly larger amounts in females than in males, suggesting a role as a potential sex pheromone. cabidigitallibrary.org The technique is capable of separating complex mixtures of long-chain hydrocarbons, with components being identified based on their mass spectra and retention times. mdpi.comoup.com

Quantitative analysis using GC-MS allows for the determination of the relative abundance of this compound. For instance, in studies of phosphine-resistant strains of the red flour beetle, Tribolium castaneum, GC-MS analysis showed that the abundance of this compound was upregulated with an increase in phosphine (B1218219) resistance. nih.gov In one study, this compound showed the highest significant variance between susceptible and resistant strains when analyzing homogenized body extracts. murdoch.edu.aunih.gov The quantitative data is typically generated by comparing the integrated peak areas of the target analyte to that of an internal standard or by calculating the relative percentage of the total hydrocarbon profile. purdue.edu The use of specific GC columns, such as the HP-5MS, is common, with temperature programs optimized to separate high-boiling point compounds like C28 alkanes. mdpi.com

| Organism/Context | Research Focus | Key Finding Related to this compound | Reference |

|---|---|---|---|

| Tribolium castaneum (Red Flour Beetle) | Metabolic profiling of phosphine-resistant strains | Compound was upregulated with increasing phosphine resistance. | nih.gov |

| Cacopsylla pyri (European Pear Psylla) | Identification of female-produced sex pheromones | Found in larger quantities in female extracts, suggesting a role in chemical communication. | cabidigitallibrary.org |

| Vespa velutina (Asian Hornet) | Volatile organic compound profiling of larvae | Identified as a volatile compound in larvae extracts. | mdpi.com |

Gas-liquid chromatography coupled with mass spectrometry (GLC-MS) is another effective technique for the characterization of this compound. This method was successfully used to analyze the n-hexane fraction of a methanol (B129727) extract from Chasmanthe aethiopica leaves. nih.gov In this analysis, this compound was tentatively identified among 45 other compounds. nih.gov The identification was based on comparing its mass spectrum and retention index (RI) with data from established libraries. nih.gov The use of specific columns, such as the Rtx-5MS, is crucial for separating the complex mixture of phytoconstituents. nih.gov

While gas chromatography is the preferred method for volatile and semi-volatile hydrocarbons, liquid chromatography coupled with mass spectrometry (LC-MS) is also utilized in the broader metabolic profiling of extracts that may contain this compound. nih.gov In the study of Chasmanthe aethiopica leaf extracts, LC/MS was used to perform metabolic profiling on the total methanol extract, identifying various classes of compounds like flavonoids and phenolic acids. nih.gov Although the specific fraction containing this compound was analyzed by GLC-MS, LC-MS plays a role in the comprehensive characterization of the entire extract, complementing the data obtained from GC-based methods. nih.gov

Gas-Liquid Chromatography Coupled with Mass Spectrometry (GLC-MS)

Sample Preparation and Extraction Protocols for this compound

The effectiveness of any chromatographic analysis is highly dependent on the sample preparation and extraction protocol. The goal is to efficiently isolate this compound from its matrix while minimizing contamination and analyte loss.

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and rapid sample preparation technique that has been successfully applied to the analysis of this compound. pagepressjournals.orgnih.gov

Direct Immersion SPME (DI-SPME) involves immersing the SPME fiber directly into a liquid sample. This method, coupled with GC-MS, has been used to analyze lipids and hydrocarbons from insects. nih.govscienceopen.com In studies on Tribolium castaneum and Rhyzopertha dominica, DI-SPME was used to extract cuticular and homogenized body lipids. murdoch.edu.aunih.gov The process typically involves homogenizing the insect sample in a solvent like acetonitrile, followed by the immersion of the SPME fiber into the supernatant for a set period. mdpi.comnih.gov This technique proved to be a highly efficient and sensitive analytical method for determining non-derivatized insect lipids, including this compound. nih.govscienceopen.com The choice of SPME fiber coating is critical for selective extraction.

Headspace SPME (HS-SPME) involves exposing the SPME fiber to the vapor phase (headspace) above a sample. scielo.br This method is particularly useful for extracting volatile and semi-volatile organic compounds. nih.govchromatographyonline.com While DI-SPME is more commonly cited for long-chain alkanes like this compound, HS-SPME is a valuable tool in chemical ecology for analyzing the profile of volatile organic compounds (VOCs) emitted by organisms, which could include this compound under certain conditions. nih.govresearcher.life The efficiency of HS-SPME is influenced by factors such as extraction temperature, time, and sample matrix. scielo.br

Traditional solvent extraction remains a robust and widely used method for obtaining this compound, especially from insect cuticles. oup.com

The most common approach involves immersing the whole insect or specific body parts in a non-polar organic solvent, with hexane (B92381) being the most frequent choice. purdue.eduoup.compnas.org For example, in the study of the Central American locust, Schistocerca piceifrons piceifrons, insects were immersed in hexane to extract surface metabolites. oup.com The extraction duration can vary, from a few minutes to 24 hours, to capture different profiles of compounds. purdue.eduoup.com After extraction, the solvent is typically concentrated or evaporated to dryness. oup.com

Following the initial extraction, purification steps are often necessary to isolate the hydrocarbon fraction from other lipids. A common purification method involves column chromatography using silica (B1680970) gel. pnas.org In some protocols, the silica gel is impregnated with silver nitrate (B79036) (AgNO₃) to separate saturated alkanes from unsaturated alkenes. pnas.org The alkane fraction, containing this compound, is eluted from the column using a non-polar solvent like hexane. pnas.org

| Method | Key Parameters | Sample Matrix | Purpose | Reference |

|---|---|---|---|---|

| Direct Immersion SPME (DI-SPME) | Acetonitrile solvent; PDMS fiber | Homogenized T. castaneum insects | Analyze metabolic profiles related to phosphine resistance | nih.govmdpi.com |

| Solvent Extraction | Hexane immersion (1-24 hours) | S. piceifrons piceifrons (locust) | Extract surface metabolites for semiochemical identification | oup.com |

| Solvent Extraction with Purification | Hexane extraction followed by AgNO₃-silica gel chromatography | B. giganticus (cockroach) | Isolate methyl-branched cuticular hydrocarbons (MBCHs) | pnas.org |

| Solvent Extraction | Dichloromethane followed by methanol | Dried insect powder | General extraction of fat-soluble and polar secondary metabolites | google.com |

Solid-Phase Microextraction (SPME): Direct Immersion (DI-SPME) and Headspace (HS-SPME)

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules like this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are two of the most powerful techniques employed for this purpose.

Mass Spectrometry Fragmentation Patterns for Structural Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. savemyexams.com When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact, to form a molecular ion (M+). chemguide.co.uk This molecular ion is energetically unstable and tends to break apart into smaller, charged fragments. chemguide.co.ukslideshare.net The pattern of these fragments is unique to the molecule's structure and provides a veritable fingerprint for its identification. slideshare.net

For alkanes, the molecular ion peak is often present, though sometimes with low intensity. libretexts.org The fragmentation of long-chain alkanes is characterized by clusters of peaks that are 14 mass units apart, corresponding to the sequential loss of CH₂ groups. libretexts.org In the case of methyl-branched alkanes such as this compound, the location of the methyl group can be determined by the specific fragmentation pattern. bioone.org Cleavage of the carbon-carbon bond adjacent to the branch point is favored because it leads to the formation of more stable secondary carbocations. chemguide.co.uk

For this compound, the key fragmentations would occur around the C2 position where the methyl group is located. The resulting ions and their corresponding mass-to-charge ratios (m/z) are diagnostic for confirming the structure. The position of the side chain can be readily identified through this mass spectral fragmentation pattern. bioone.org

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | m/z Value | Lost Neutral Fragment |

| [CH₃CH(CH₃)(CH₂)₂₄CH₃]⁺ (Molecular Ion) | 394 | - |

| [CH(CH₃)(CH₂)₂₄CH₃]⁺ | 379 | CH₃ |

| [(CH₂)₂₅CH₃]⁺ | 365 | CH₃CH |

| [CH₃CH(CH₃)]⁺ | 43 | (CH₂)₂₅CH₃ |

This table is generated based on general fragmentation principles for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the detailed structure of organic molecules in solution. rgdiscovery.comslideshare.net It provides information about the chemical environment of each atom, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). slideshare.net For a molecule like this compound, NMR is crucial for confirming the exact placement of the methyl group and the connectivity of the carbon skeleton. mdpi.com

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons. The protons of the terminal methyl groups (at C1 and the branched methyl) would appear at a characteristic chemical shift, as would the methine proton at C2 and the numerous methylene (B1212753) (CH₂) protons of the long alkyl chain.

In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms provide complementary information. The carbon atom at the branch point (C2) and the carbon of the attached methyl group would have unique chemical shifts compared to the other carbons in the long chain. Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, providing definitive structural confirmation. numberanalytics.comnmrium.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~22.7 |

| C2 | ~32.0 |

| C3 | ~39.2 |

| C4 | ~27.3 |

| Bulk CH₂ | ~29.7 |

| Branched CH₃ | ~19.8 |

| Terminal CH₃ (C27) | ~14.1 |

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Chemometric and Multivariate Statistical Analysis of this compound Data

In many biological and environmental studies, this compound is one of many compounds in a complex mixture. Chemometric and multivariate statistical methods are essential for analyzing the large datasets generated from such studies, allowing researchers to discern patterns and relationships that are not apparent from examining individual compounds alone.

Principal Component Analysis (PCA) for Profile Differentiation

Principal Component Analysis (PCA) is a dimensionality-reduction technique used to simplify complex datasets. builtin.comibm.com It transforms a large set of variables into a smaller set of new, uncorrelated variables called principal components, which retain most of the variation present in the original data. ibm.com In the context of this compound, PCA can be used to analyze the chemical profiles of different samples, such as the cuticular hydrocarbons of insects. usda.gov

By plotting the principal components against each other, a PCA plot can visually demonstrate similarities and differences between groups of samples. ibm.com For example, if the relative abundance of this compound and other hydrocarbons differs between insect species or between different castes within a species, PCA can help to visualize these differences as distinct clusters on the plot. researchgate.net The loadings of the original variables (including this compound) on the principal components indicate how much each variable contributes to the observed separation. elementlabsolutions.com

Discriminant Analysis (DA) for Group Separation

Discriminant Analysis (DA) is a statistical method used to find a linear combination of features that characterizes or separates two or more classes of objects or events. medium.com Unlike PCA, which is an unsupervised method, DA is a supervised technique, meaning it uses prior knowledge of group membership to find the variables that best discriminate between those groups. pressbooks.pub

In studies involving this compound, DA can be used to determine how well the chemical profile, including the abundance of this compound, can predict membership in a particular group (e.g., different insect populations or treatment groups). researchgate.netaaronschlegel.me The analysis generates discriminant functions that maximize the separation between the predefined groups. aaronschlegel.me The significance of the discriminant function is often evaluated using statistics like Wilks' Lambda, where a smaller value indicates better group separation. spssanalysis.com For instance, research on the cuticular chemical composition of certain wasps has used discriminant analysis to show significant differences in chemical profiles, which included methylheptacosanes, based on hormonal treatments. researchgate.net

Pathway Analysis in Metabolomics

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. When this compound is identified as a significant metabolite in a study, pathway analysis can be employed to understand its biological context. Pathway analysis aims to identify metabolic pathways that are enriched with the identified significant metabolites. nih.gov

Although this compound itself may not be part of a canonical metabolic pathway in the same way as, for example, glucose or an amino acid, its presence or altered levels can be associated with broader metabolic processes. For example, changes in the levels of this compound and other hydrocarbons could be linked to pathways involved in fatty acid synthesis and elongation, which are precursors for these compounds. Integrated analyses combining metabolomics and transcriptomics can reveal correlations between changes in metabolite levels, like this compound, and the expression of genes involved in specific biosynthetic pathways. mdpi.com Tools for pathway analysis often use databases like KEGG to map metabolites to known pathways, helping to generate hypotheses about the functional implications of changes in metabolite profiles. nih.gov

Chemical Synthesis and Derivatization Approaches for 2 Methylheptacosane Research

Laboratory-Scale Synthesis Strategies

The creation of long-chain methyl-branched alkanes like 2-methylheptacosane in the laboratory requires multi-step procedures. Common strategies involve the construction of the carbon skeleton through coupling reactions and the introduction of the methyl branch with stereochemical control.

Many methyl-branched hydrocarbons found in nature are chiral and exist as a single enantiomer, which is essential for their biological activity. purdue.edu Consequently, the development of asymmetric syntheses to produce enantiomerically pure stereoisomers is a primary focus in pheromone chemistry. researchgate.net The synthesis of enantiomerically pure methyl-branched alkanes presents challenges in selecting appropriate chiral starting materials and the connective reactions to build the carbon skeleton. tandfonline.com

Several successful strategies have been employed for the asymmetric synthesis of long-chain methyl-branched alkanes, which are applicable to this compound. One prominent method involves the use of Evans' chiral auxiliaries. mdpi.comnih.gov For example, in the synthesis of related compounds like (S)-11-methylheptacosane, dodecanoic acid is reacted with an Evans' auxiliary, such as (S)-4-benzyloxazolidin-2-one, followed by diastereoselective methylation. mdpi.comnih.gov A similar approach for a C27 analogue would involve starting with a long-chain carboxylic acid and the appropriate chiral auxiliary. The synthesis of (S)-2-methyltetradecan-1-ol, a key chiral intermediate, has been achieved using (S)-4-isopropyloxazolidin-2-one. researchgate.netmdpi.com This process includes the acylation of the auxiliary, followed by asymmetric methylation using sodium bis(trimethylsilyl)amide and methyl iodide, and subsequent reduction with lithium aluminum hydride. researchgate.netmdpi.com

Another effective strategy starts from readily available chiral synthons. (S)-2-methyloxirane has been used as a starting point for an efficient synthesis of (R)-7-methylheptacosane, a component of the contact sex pheromone of the wood-boring pest Neoclytus acuminatus acuminatus. sioc-journal.cn The enantiomers of citronellol (B86348) or citronellyl bromide also serve as valuable chiral precursors for synthesizing various methyl-branched alkanes, including isomers of methylheptacosane. tandfonline.comoup.com For instance, the synthesis of (S)-11-methylheptacosane was achieved starting from (S)-citronellyl bromide, which underwent a copper-catalyzed coupling reaction, ozonolysis to an aldehyde, and finally a Wittig reaction to construct the full carbon chain. oup.com

The table below summarizes various asymmetric synthesis approaches used for long-chain methyl-branched alkanes, which could be adapted for this compound.

| Target Compound Class | Chiral Precursor/Auxiliary | Key Synthetic Steps | Reference(s) |

| Methyl-branched Alkanes | Evans' Chiral Auxiliaries (e.g., (S)-4-benzyloxazolidin-2-one) | Acylation, Diastereoselective Methylation, Reduction, Wittig Coupling | mdpi.com, nih.gov |

| (R)-7-Methylheptacosane | (S)-2-Methyloxirane | Ring-opening, SN2 allylation, Wittig Coupling | sioc-journal.cn |

| Enantiomers of Methylheptacosane | (R)- and (S)-Citronellol | Conversion to bromide, Grignard reaction, Coupling, Hydrogenation | tandfonline.com |

| (S)-11-Methylheptacosane | (S)-Citronellyl Bromide | Li₂CuCl₄ catalyzed coupling, Ozonolysis, Wittig Reaction, Hydrogenation | oup.com |

The synthesis of this compound and other long-chain alkanes relies on building blocks, or precursors, that can be coupled to form the final carbon skeleton. The development of novel pathways often focuses on improving efficiency, yield, and stereocontrol.

A common and straightforward method for synthesizing methyl-branched alkanes involves the reaction of a Grignard reagent with a ketone. purdue.edu For example, 7-methylheptacosane (B14485743) has been prepared by reacting the Grignard reagent from 1-bromoeicosane (B1265406) with 2-octanone. purdue.edu This is followed by acid-catalyzed dehydration of the resulting tertiary alcohol and subsequent catalytic hydrogenation of the alkene mixture to yield the final alkane. purdue.edu

The Wittig reaction is another cornerstone in the synthesis of long-chain hydrocarbons, enabling the precise construction of carbon-carbon double bonds which are then hydrogenated. This reaction involves a phosphonium (B103445) ylide and an aldehyde or ketone. rsc.org For instance, the synthesis of (S)-11-methylheptacosane utilized a Wittig coupling between a chiral aldehyde and (1-heptyl)phosphonium bromide to form the alkene precursor, which was then hydrogenated over a palladium-on-carbon (Pd/C) catalyst. mdpi.comnih.govoup.com

Catalytic hydrogenation is a frequently used final step to convert unsaturated precursors into the desired saturated alkanes. vulcanchem.com This process typically uses transition metal catalysts like palladium, platinum, or rhodium on a carbon support (e.g., 5% Rh/C) under a hydrogen atmosphere. vulcanchem.comnih.gov

The table below lists key precursors used in the synthesis of this compound and related long-chain alkanes.

| Precursor Type | Specific Example(s) | Role in Synthesis | Reference(s) |

| Grignard Reagent | 1-Bromoeicosane | Forms C-C bond with a ketone to create the branched backbone | purdue.edu |

| Ketone | 2-Octanone | Reacts with Grignard reagent to form a tertiary alcohol intermediate | purdue.edu |

| Chiral Alcohol | (S)-2-Methyltetradecan-1-ol | Chiral building block, converted to a bromide for coupling reactions | researchgate.net, mdpi.com |

| Phosphonium Salt | (1-Heptyl)phosphonium bromide | Forms an ylide for Wittig reaction to create a C=C double bond | oup.com |

| Long-chain Aldehyde | Tridecanal | Reacts with a C₁₄ ylide in a Wittig reaction to form 1-heptacosene | |

| Chiral Auxiliary | (S)-4-Benzyloxazolidin-2-one | Directs stereoselective methylation | mdpi.com |

Asymmetric Synthesis for Enantiomerically Pure this compound and Related Analogs

Preparation of Analytical Standards and Reference Materials for Research

The synthesis of high-purity analytical standards is indispensable for the unambiguous identification of natural products and for quantitative bioassays. researchgate.net In the study of insect chemical communication, synthetic standards of compounds like this compound are essential to confirm the structure of pheromones isolated in minute quantities from insects and to test their biological activity. purdue.edupurdue.edu

The preparation of these standards follows the synthetic routes described previously, with a strong emphasis on purification to ensure high chemical and, where applicable, enantiomeric purity. purdue.edu For example, enantiomerically pure synthetic pheromone components were required to determine the absolute configuration of the contact sex pheromone of the cerambycid beetle Neoclytus acuminatus acuminatus, which includes (R)-7-methylheptacosane. purdue.edu The synthesis of these standards was estimated to yield >99% enantiomeric purity. purdue.edu

Final purification of the synthesized hydrocarbon is typically achieved through methods such as recrystallization from a suitable solvent like acetone (B3395972) or ethanol (B145695) at low temperatures, or by column chromatography on silica (B1680970) gel. tandfonline.compurdue.edunih.gov The purity is then confirmed using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). oup.compurdue.edu The availability of these well-characterized synthetic reference materials enables rigorous structure-bioactivity relationship studies, which are critical for understanding the chemical ecology of insects. nih.gov

Future Directions and Interdisciplinary Research Opportunities in 2 Methylheptacosane Studies

Elucidating Complex Biological Interaction Mechanisms Involving 2-Methylheptacosane

This compound is a key component of the cuticular hydrocarbon (CHC) layer in many insects, playing a crucial role in chemical communication. vulcanchem.com While its primary function is often associated with preventing desiccation, its role as a semiochemical that mediates interactions is an area of active and future research. vulcanchem.compherobase.com

It has been identified as a component of sex pheromones in several insect species. For instance, in the European pear psylla, Cacopsylla pyri, this compound is found in larger quantities in female cuticular extracts compared to males. cabidigitallibrary.org This quantitative difference suggests it plays a role in attracting males, and electroantennogram (EAG) recordings have confirmed that male antennae are stimulated by these female extracts. cabidigitallibrary.org Similarly, it is a recognized semiochemical for other psyllids like Aacanthocnema dobsoni and Cacopsylla pyricola. pherobase.com Future studies should focus on detailed behavioral and electrophysiological assays with synthesized this compound, both individually and in blends with other identified compounds like 3-methylheptacosane (B3047540) and 13-methylheptacosane (B13785746), to clarify its precise role in mating behavior. cabidigitallibrary.org